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Compound of Interest

Compound Name:
4-[(3-Methylbutan-2-yl)amino]-3-

nitrobenzamide

CAS No.: 923156-08-5

Cat. No.: B2572326

Get Quote

4-Aminobenzamide (CAS No: 2835-68-9), a simple yet significant molecule, serves as a

fundamental building block in medicinal chemistry and a crucial biochemical reagent.[1] With

the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol , its structure features

a benzamide core with an amino group at the para (4-) position.[2][3] This compound is notably

recognized as an inhibitor of poly(ADP-ribose)polymerase (PADPRP), an enzyme involved in

DNA repair, cell death, and inflammation, making it a valuable tool in cytotoxic and cell death

studies.[1]

The precise and unambiguous characterization of 4-aminobenzamide is paramount for its

application in research and drug development, ensuring purity, confirming structural integrity,

and understanding its chemical behavior. Spectroscopic analysis provides the definitive

fingerprint of a molecule. This guide offers a comprehensive, in-depth exploration of the key

spectroscopic data for 4-aminobenzamide, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each section is

designed to provide not only the raw data but also the underlying scientific principles, field-

proven experimental protocols, and expert interpretation of the spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Framework
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an

organic molecule in solution. It provides detailed information about the chemical environment,

connectivity, and dynamics of individual nuclei, primarily ¹H (protons) and ¹³C.

Proton (¹H) NMR Spectroscopy
Expertise & Experience: The Causality Behind the Spectrum

In ¹H NMR, protons in different electronic environments resonate at distinct frequencies. For 4-

aminobenzamide, the key structural features—the para-substituted aromatic ring, the primary

amine (-NH₂), and the primary amide (-CONH₂) —each produce characteristic signals. The

delocalization of lone pair electrons from the nitrogen into the amide carbonyl group gives the

C-N bond a partial double-bond character.[4][5] This restricted rotation can sometimes lead to

distinct signals for the two amide protons, although they often appear as a single broad peak

due to chemical exchange and quadrupole broadening from the ¹⁴N nucleus.

Experimental Protocol: ¹H NMR Sample Preparation

Solvent Selection: Choose a deuterated solvent in which the compound is soluble and

whose residual peaks do not obscure analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an

excellent choice as it readily dissolves 4-aminobenzamide and its residual water peak does

not typically interfere with the aromatic or amine/amide proton signals.

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-aminobenzamide.

Dissolution: Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Analysis: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Data

acquisition typically involves a standard pulse program, with a sufficient number of scans to

achieve a good signal-to-noise ratio.[6]
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The ¹H NMR spectrum of 4-aminobenzamide in DMSO-d₆ displays four distinct signals.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.55 Doublet (d) 2H H-2, H-6 (Aromatic)

~7.10 Singlet (br) 2H -CONH₂ (Amide)

~6.55 Doublet (d) 2H H-3, H-5 (Aromatic)

~5.45 Singlet (br) 2H Ar-NH₂ (Amine)

(Note: Data

synthesized from

typical values and

literature.[7])

Trustworthiness: A Self-Validating Interpretation

Aromatic Region: The aromatic protons exhibit a classic AA'BB' splitting pattern

characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-

withdrawing amide group (H-2, H-6) are deshielded and appear downfield (~7.55 ppm).

Conversely, the protons ortho to the electron-donating amino group (H-3, H-5) are shielded

and appear upfield (~6.55 ppm).[7]

Amide & Amine Protons: The -CONH₂ and Ar-NH₂ protons appear as broad singlets. Their

broadness is due to rapid chemical exchange with trace amounts of water in the solvent and

quadrupolar coupling with the adjacent nitrogen atom. Their chemical shifts are highly

dependent on concentration and temperature. The amide protons are significantly downfield

due to the deshielding effect of the adjacent carbonyl group.

Visualization: ¹H NMR Structural Correlation
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4-Aminobenzamide Structure

¹H NMR Signals (DMSO-d₆)

δ ~7.55 (d, 2H)
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 -NH₂
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Caption: Correlation of 4-aminobenzamide protons with their ¹H NMR signals.

Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: Mapping the Carbon Skeleton

¹³C NMR provides a direct map of the carbon framework. Each chemically unique carbon atom

produces a single peak, and its chemical shift reveals its electronic environment. The influence

of the electron-donating amino group and the electron-withdrawing amide group creates a

distinct pattern of chemical shifts for the aromatic carbons.
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Experimental Protocol: ¹³C NMR Sample Preparation

The protocol is identical to that for ¹H NMR. ¹³C NMR experiments require a longer acquisition

time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is

standard, resulting in a spectrum of singlets for each carbon.

Data Presentation & Authoritative Grounding

Chemical Shift (δ) ppm Assignment

~168.8 C=O (Amide Carbonyl)

~151.4 C-4 (Carbon attached to -NH₂)

~129.4 C-2, C-6 (Carbons ortho to -CONH₂)

~120.8 C-1 (Carbon attached to -CONH₂)

~112.8 C-3, C-5 (Carbons ortho to -NH₂)

(Note: Data sourced from PubChem and

supporting information from chemical synthesis

papers.[2][7])

Trustworthiness: A Self-Validating Interpretation

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing furthest

downfield (~168.8 ppm) due to the strong electron-withdrawing effect of the oxygen atom.

Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by the

substituents.

C-4: The carbon directly attached to the electron-donating amino group (C-4) is

significantly deshielded (~151.4 ppm).

C-1: The carbon attached to the electron-withdrawing amide group (C-1) is found at

~120.8 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 16 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzamide
https://www.rsc.org/suppdata/c5/ra/c5ra17731f/c5ra17731f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2572326?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-2/C-6 and C-3/C-5: The remaining aromatic carbons appear as two distinct signals. The

carbons ortho to the amide (C-2, C-6) are at ~129.4 ppm, while the carbons ortho to the

amine group (C-3, C-5) are shielded and appear further upfield at ~112.8 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Expertise & Experience: The Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites

molecular vibrations (stretching, bending). Specific functional groups have characteristic

absorption frequencies, making IR an excellent tool for functional group identification.[8] For 4-

aminobenzamide, we expect to see distinct absorptions for the N-H bonds of the amine and

amide, the C=O bond of the amide, and vibrations from the aromatic ring.

Experimental Protocol: Solid-State IR (KBr Pellet Method)

This classic method involves dispersing the solid sample in a matrix of potassium bromide

(KBr), which is transparent to IR radiation.

Grinding: Add ~1-2 mg of 4-aminobenzamide and ~100-200 mg of dry, spectroscopic-grade

KBr to an agate mortar. Grind the mixture with a pestle for 3-5 minutes until a fine,

homogeneous powder is obtained.[9][10] The small particle size is crucial to reduce

scattering of the IR beam.

Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply

pressure (typically 7-10 tons) for several minutes.

Analysis: A good pellet is thin and transparent. Remove the pellet from the die and place it in

the sample holder of the FTIR spectrometer to acquire the spectrum.

Visualization: KBr Pellet Preparation Workflow

Start
Grind 1-2 mg Sample
with 100-200 mg KBr

in Agate Mortar

Load Powder
into Pellet Die

Apply 7-10 tons
Pressure in

Hydraulic Press
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for Analysis
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Click to download full resolution via product page

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

Data Presentation & Authoritative Grounding

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3100
N-H Stretch (Asymmetric &

Symmetric)
Primary Amine & Amide

~1650 C=O Stretch (Amide I band) Amide

~1600 N-H Bend Amine / Amide

1600, 1500, 1450 C=C Stretch Aromatic Ring

~840 C-H Out-of-plane Bend Para-disubstituted Aromatic

(Note: Wavenumbers are

approximate and sourced from

spectral databases.[2])

Trustworthiness: A Self-Validating Interpretation

N-H Stretching Region: This region is often complex. The primary amine (-NH₂) typically

shows two bands (asymmetric and symmetric stretching), as does the primary amide (-

CONH₂). These often overlap, resulting in a broad, strong absorption pattern between 3400

and 3100 cm⁻¹.

Carbonyl Stretching: A very strong and sharp absorption peak around 1650 cm⁻¹ is the

unmistakable signature of the amide carbonyl (C=O) group, often referred to as the "Amide I"

band.

Aromatic Region: Absorptions for the aromatic C=C stretching appear in the 1600-1450 cm⁻¹

region. A key indicator of the para-substitution pattern is a strong out-of-plane C-H bending

vibration around 840 cm⁻¹.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Expertise & Experience: Weighing the Molecule

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of

ionized molecules.[11][12] It provides two critical pieces of information: the exact molecular

weight of the compound and its fragmentation pattern, which can be used to deduce its

structure. For small molecules like 4-aminobenzamide, Electron Ionization (EI) is a common

technique that uses a high-energy electron beam to ionize the molecule, often causing it to

break into characteristic fragments.[13]

Experimental Protocol: Electron Ionization (EI-MS)

Sample Introduction: A small amount of the solid sample is placed in a capillary tube on a

direct insertion probe.

Vaporization & Ionization: The probe is inserted into the high-vacuum source of the mass

spectrometer and heated to vaporize the sample. The gaseous molecules are then

bombarded with a 70 eV electron beam. This ejects an electron from the molecule, forming a

positively charged molecular ion (M⁺•).

Fragmentation: The high energy of the M⁺• causes it to fragment into smaller, stable cations

and neutral radicals.

Analysis & Detection: The positively charged ions (the molecular ion and its fragments) are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their

m/z ratio. A detector then records the abundance of each ion.

Data Presentation & Authoritative Grounding

The molecular weight of 4-aminobenzamide is 136.15 g/mol . The EI mass spectrum will show

a molecular ion peak at m/z = 136.
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m/z Proposed Fragment Significance

136 [C₇H₈N₂O]⁺• Molecular Ion (M⁺•)

120 [C₇H₆NO]⁺ [M - NH₂]⁺

92 [C₆H₆N]⁺ [M - CONH₂]⁺

65 [C₅H₅]⁺ Loss of HCN from m/z 92

(Note: Fragmentation data

sourced from the NIST Mass

Spectrometry Data Center.[2]

[3])

Trustworthiness: A Self-Validating Interpretation

Molecular Ion (m/z 136): The presence of a peak at m/z 136 confirms the molecular weight of

the compound.[3]

Key Fragments: The fragmentation pattern provides structural proof. The most abundant

fragment is often at m/z 120, corresponding to the loss of an amino radical (•NH₂) from the

molecular ion. Another significant fragment at m/z 92 arises from the cleavage of the C-C

bond between the aromatic ring and the carbonyl group, with the loss of the amide group as

a neutral radical (•CONH₂). The subsequent loss of HCN from the m/z 92 fragment gives rise

to the ion at m/z 65.

Visualization: Proposed EI-MS Fragmentation Pathway
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Caption: Key fragmentation pathways for 4-aminobenzamide in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Probing
Electronic Transitions
Expertise & Experience: The Chromophore Signature

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds

to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π*

transitions).[14] This technique is particularly useful for compounds containing chromophores,

which are typically conjugated π-systems. The aromatic ring in 4-aminobenzamide, in

conjugation with both the electron-donating amino group and the electron-withdrawing amide

group, acts as a strong chromophore.

Experimental Protocol: Solution UV-Vis Spectroscopy

Solvent Selection: Choose a UV-transparent solvent such as methanol, ethanol, or water.

Stock Solution: Prepare a stock solution of 4-aminobenzamide of known concentration (e.g.,

1x10⁻³ M) in the chosen solvent.
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Dilution: Create a dilute solution (e.g., ~1x10⁻⁵ M) from the stock solution. The concentration

should be adjusted so that the maximum absorbance is within the optimal range of the

spectrophotometer (ideally 0.2 - 1.0).

Analysis: Fill a quartz cuvette with the dilute solution and a reference cuvette with the pure

solvent. Place them in a dual-beam UV-Vis spectrophotometer and scan across a range

(e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength(s) of

maximum absorbance (λmax).

Data Presentation & Authoritative Grounding

Solvent λmax (nm) Associated Transition

Ethanol ~285 nm π → π*

(Note: Data sourced from NIST

Chemistry WebBook.[15])

Trustworthiness: A Self-Validating Interpretation

The UV-Vis spectrum of 4-aminobenzamide is dominated by a strong absorption band around

285 nm.[15] This absorption is attributed to a π → π* electronic transition within the conjugated

system of the benzene ring. The presence of both an activating group (-NH₂) and a

deactivating group (-CONH₂) extends the conjugation and causes a bathochromic (red) shift to

a longer wavelength compared to unsubstituted benzene (λmax ≈ 255 nm). The exact position

of λmax can be influenced by solvent polarity, a phenomenon known as solvatochromism.[16]

Conclusion: A Unified Spectroscopic Portrait
The synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides

a complete and unambiguous structural confirmation of 4-aminobenzamide.

NMR defines the precise proton and carbon framework and their chemical environments.

IR confirms the presence of the key amine, amide, and aromatic functional groups.
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MS verifies the molecular weight and reveals a predictable fragmentation pattern consistent

with the structure.

UV-Vis highlights the electronic nature of the conjugated π-system.

For researchers, scientists, and drug development professionals, this comprehensive

spectroscopic dataset serves as an authoritative reference for identity confirmation, purity

assessment, and quality control, ensuring the reliability and reproducibility of scientific

investigations involving this important biochemical compound.
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